molecular formula C16H15N3O2S B11634535 (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11634535
M. Wt: 313.4 g/mol
InChI Key: JGBVCDVKBOAHLX-NTEUORMPSA-N
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Description

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione: is a complex organic compound with a unique structure that combines a pyrrole ring, a pyridine ring, and a thiazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their condensation with thiazolidine-2,4-dione under specific conditions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidine rings.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups within the structure.

    Substitution: The pyridine and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Biology: In biological research, the compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development and biochemical studies.

Medicine: Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound’s properties may be exploited for the development of new materials with unique electronic or optical characteristics.

Mechanism of Action

The mechanism by which (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: Known for its reactivity and use in organic synthesis.

Uniqueness: What sets (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione apart is its combination of multiple functional groups and rings, providing a unique platform for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H15N3O2S/c1-10-8-12(9-14-15(20)18(3)16(21)22-14)11(2)19(10)13-4-6-17-7-5-13/h4-9H,1-3H3/b14-9+

InChI Key

JGBVCDVKBOAHLX-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)N(C(=O)S3)C

Origin of Product

United States

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